molecular formula C21H26FN3O4 B2980934 ethyl 1-(1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl)piperidine-4-carboxylate CAS No. 1171494-04-4

ethyl 1-(1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl)piperidine-4-carboxylate

Cat. No.: B2980934
CAS No.: 1171494-04-4
M. Wt: 403.454
InChI Key: GOSABUWTVCJQOR-UHFFFAOYSA-N
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Description

Ethyl 1-(1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl)piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a fluorophenyl group, a propoxy group, and a piperidine carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl)piperidine-4-carboxylate typically involves multi-step organic reactions

    Preparation of Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction using 4-fluorobenzyl chloride.

    Addition of Propoxy Group: The propoxy group is added through an etherification reaction using propyl bromide and a suitable base.

    Formation of Piperidine Carboxylate Ester: The final step involves the esterification of the piperidine carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Ethyl 1-(1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl)piperidine-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 1-(1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(4-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)-4-(4-methoxyphenyl)-6-methylpyrimidine-5-carboxylate: A compound with a similar fluorophenyl group and piperidine carboxylate moiety.

    Quinolinyl-pyrazoles: Compounds with a pyrazole core and quinoline moiety, showing similar synthetic routes and biological activities.

Uniqueness

Ethyl 1-(1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl)piperidine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its propoxy group and fluorophenyl substitution differentiate it from other pyrazole derivatives, providing unique properties for various applications.

Properties

IUPAC Name

ethyl 1-[1-(4-fluorophenyl)-4-propoxypyrazole-3-carbonyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26FN3O4/c1-3-13-29-18-14-25(17-7-5-16(22)6-8-17)23-19(18)20(26)24-11-9-15(10-12-24)21(27)28-4-2/h5-8,14-15H,3-4,9-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOSABUWTVCJQOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CN(N=C1C(=O)N2CCC(CC2)C(=O)OCC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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